molecular formula C10H12N2O2S B13191137 4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde

4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13191137
M. Wt: 224.28 g/mol
InChI Key: HZFKKKVSYIRYHL-UHFFFAOYSA-N
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Description

4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a piperazine derivative. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

The synthesis of 4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with 4-methyl-3-oxopiperazine under specific reaction conditions. Common synthetic routes include:

Chemical Reactions Analysis

4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological targets, including enzymes and receptors, leading to its diverse pharmacological effects. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:

These compounds share the thiophene ring but differ in their substituents and pharmacological properties, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-(4-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2S/c1-11-2-3-12(5-10(11)14)8-4-9(6-13)15-7-8/h4,6-7H,2-3,5H2,1H3

InChI Key

HZFKKKVSYIRYHL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C2=CSC(=C2)C=O

Origin of Product

United States

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